molecular formula C8H12N2O2 B12954524 1-Butyl-1H-imidazole-2-carboxylic acid

1-Butyl-1H-imidazole-2-carboxylic acid

Cat. No.: B12954524
M. Wt: 168.19 g/mol
InChI Key: SMBBABQYWLCAOG-UHFFFAOYSA-N
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Description

1-Butyl-1H-imidazole-2-carboxylic acid: is a heterocyclic compound with the following chemical structure:

C7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2 C7​H12​N2​O2​

It contains an imidazole ring fused to a carboxylic acid group. Imidazoles are essential structural motifs found in various functional molecules, and their versatility makes them valuable in diverse applications . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthesis via One-Bond Formation: Limited recent research has focused on methods that form only one of the heterocycle’s core bonds. For instance, Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

1-Butyl-1H-imidazole-2-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions vary based on the substituents and reaction conditions.

Scientific Research Applications

a. Medicinal Chemistry: Imidazole derivatives often exhibit biological activity. Researchers explore their potential as antitumor agents, antimicrobial compounds, and enzyme inhibitors. Further studies are needed to uncover specific applications for 1-Butyl-1H-imidazole-2-carboxylic acid.

b. Industrial Applications: Imidazoles find use in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their catalytic properties also contribute to industrial processes.

Mechanism of Action

The exact mechanism by which 1-Butyl-1H-imidazole-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is necessary to elucidate these mechanisms.

Comparison with Similar Compounds

While 1-Butyl-1H-imidazole-2-carboxylic acid is unique due to its specific substituents, it shares similarities with other imidazole derivatives. These include compounds like 1-methylimidazole and 1-propylimidazole.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-butylimidazole-2-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-9-7(10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12)

InChI Key

SMBBABQYWLCAOG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1C(=O)O

Origin of Product

United States

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